molecular formula C14H11N3O6 B11116586 2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol

2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol

Cat. No.: B11116586
M. Wt: 317.25 g/mol
InChI Key: JAJRVNHDNYBFSN-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol typically involves the condensation reaction between 2-hydroxy-6-methylbenzaldehyde and 4,6-dinitrophenol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol involves its ability to form stable complexes with metal ions. This complexation can enhance its reactivity and biological activity. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol is unique due to the presence of both electron-donating (hydroxy and methyl) and electron-withdrawing (nitro) groups, which can significantly influence its reactivity and properties. This combination of substituents makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

2-[(2-hydroxy-6-methylphenyl)iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C14H11N3O6/c1-8-3-2-4-12(18)13(8)15-7-9-5-10(16(20)21)6-11(14(9)19)17(22)23/h2-7,18-19H,1H3

InChI Key

JAJRVNHDNYBFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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